3-Chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide
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Overview
Description
SC-51089 is a selective antagonist of prostaglandin E2, specifically targeting the EP1 receptor subtype . This compound has been studied for its potential neuroprotective and antitumorigenic properties . It is known to induce nociceptive behaviors in rats due to its antagonistic effects on prostaglandin E2 .
Preparation Methods
SC-51089 can be synthesized through various synthetic routes. One common method involves the reaction of 8-chloro-dibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid with 2-[1-oxo-3-(4-pyridinyl)propyl]hydrazide monohydrochloride . The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and may require ultrasonic and warming techniques to enhance solubility .
Chemical Reactions Analysis
SC-51089 undergoes several types of chemical reactions, including:
Oxidation: SC-51089 can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Substitution: SC-51089 can undergo substitution reactions, particularly involving its functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with modified functional groups.
Scientific Research Applications
SC-51089 has a wide range of scientific research applications:
Chemistry: It is used as a selective antagonist in studies involving prostaglandin E2 and its receptors.
Medicine: The compound has potential therapeutic applications in neurodegenerative diseases and cancer.
Industry: SC-51089 is primarily used in research and development settings rather than industrial applications.
Mechanism of Action
SC-51089 exerts its effects by selectively antagonizing the EP1 receptor subtype of prostaglandin E2 . This receptor is involved in various physiological processes, including pain perception and inflammation. By blocking the EP1 receptor, SC-51089 can reduce the effects of prostaglandin E2, leading to decreased nociceptive behaviors and potential neuroprotection . The compound also affects intracellular calcium levels, which play a role in its neuroprotective effects .
Comparison with Similar Compounds
SC-51089 is unique in its high selectivity for the EP1 receptor subtype. Similar compounds include:
SC-51322: Another EP1 receptor antagonist with similar properties.
L-798106: A compound that also targets prostaglandin receptors but with different selectivity profiles.
MK-0524: An antagonist of prostaglandin receptors with broader selectivity.
Compared to these compounds, SC-51089 is distinguished by its specific antagonistic effects on the EP1 receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes .
Properties
Molecular Formula |
C22H19ClN4O3 |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide |
InChI |
InChI=1S/C22H19ClN4O3/c23-17-6-7-20-18(13-17)27(14-16-3-1-2-4-19(16)30-20)22(29)26-25-21(28)8-5-15-9-11-24-12-10-15/h1-4,6-7,9-13H,5,8,14H2,(H,25,28)(H,26,29) |
InChI Key |
XDJPQOUDGROSEU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C(N1C(=O)NNC(=O)CCC4=CC=NC=C4)C=C(C=C3)Cl |
Synonyms |
SC 51089 SC-51089 SC51089 |
Origin of Product |
United States |
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